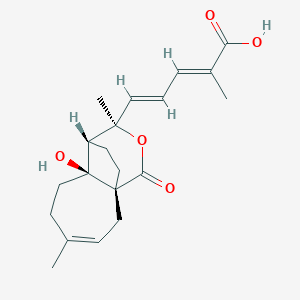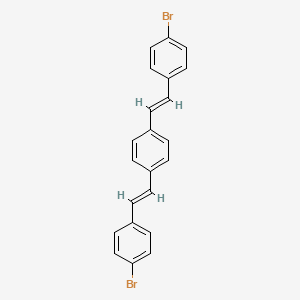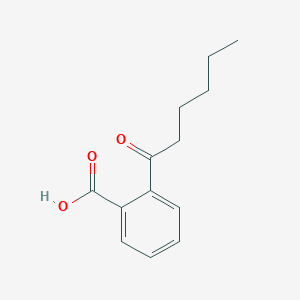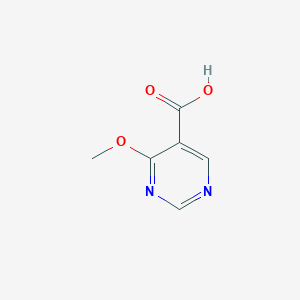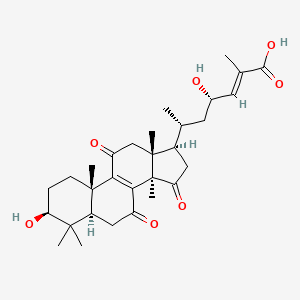
Ganoderic acid Z
Overview
Description
Ganoderic acid Z is a type of ganoderic acid, which is a lanostane triterpenoid . It can be isolated from mushrooms of the genus Ganoderma .
Synthesis Analysis
Ganoderic acids are triterpenes with four cyclic and two linear isoprenes and products of the mevalonate pathway . The biosynthesis of ganoderic acids has been a topic of interest for scientists, and various strategies have been developed to control production and increase yield . For instance, the roles of several cytochrome P450 enzymes in catalyzing the lanostane scaffold have been identified .Molecular Structure Analysis
This compound is a triterpene with a molecular formula of C30H48O3 . It is a product of the mevalonate pathway, which involves four cyclic and two linear isoprenes .Chemical Reactions Analysis
The biosynthesis of ganoderic acids involves a series of oxidation events, primarily driven by proteins of the cytochrome P450 superfamily . These “tailoring” enzymes help produce ganoderic acids with various bioactivities .Physical And Chemical Properties Analysis
This compound has a molecular weight of 456.7 . It is recommended to be stored at -20°C for 3 years or at 4°C for 2 years in powder form .Scientific Research Applications
Apoptosis Induction and Cancer Cell Inhibition
Ganoderic acids, including Ganoderic Acid Z, are known for their potent effects on cancer cells. Ganoderic acid T, a closely related compound, has been found to induce apoptosis (programmed cell death) in lung cancer cells. This effect is attributed to mitochondrial dysfunctions and altered expressions of proteins like p53 and Bax, leading to cell cycle arrest and cytochrome c release (Wen‐Hao Tang et al., 2006). Another study on Ganoderic Acid A highlights its role in enhancing the chemosensitivity of HepG2 cells to cisplatin, a common chemotherapy drug, by suppressing the JAK-STAT3 signaling pathway (Xiangyang Yao et al., 2012).
Hepatoprotective Properties
Ganoderic acid has also been studied for its hepatoprotective effects. A study demonstrated that ganoderic acid-loaded solid lipid nanoparticles significantly restored levels of serum hepatic markers and antioxidant enzymes in d-galactosamine induced hepatotoxicity in rats, suggesting potential for liver protection and treatment (Habiba Shafique et al., 2019).
Metabolic and Immunological Effects
Ganoderic acids are also known for their metabolic and immunological impacts. The enhancement of IL-2 and IFN-gamma expression, along with increased Natural Killer (NK) cells activity, was observed in the anti-tumor effect of Ganoderic Acid Me in vivo, suggesting a significant role in immune function enhancement (Guan Wang et al., 2007).
Anti-HIV Activities
Research has also highlighted the potential anti-HIV properties of ganoderic acids. One study identified ganoderiol F and ganodermanontriol as active anti-HIV-1 agents, while others like ganoderic acid B and ganoderiol B were found to be moderate inhibitors against HIV-1 protease (S. El-mekkawy et al., 1998).
Bone Health
In the context of bone health, Methyl Ganoderic Acid DM was found to be a potent inhibitor of osteoclastogenesis, indicating its potential application in treating bone diseases like osteoporosis and rheumatoid arthritis (Jie Liu et al., 2009).
Anti-Hepatitis B
Ganoderic acid has shown efficacy in inhibiting the replication of hepatitis B virus, suggesting its potential as a treatment for hepatitis B (Yan-qun Li & Shun-Fa Wang, 2006).
Specific Applications of this compound in Scientific Research
Hepatoprotective Properties
This compound, as part of the ganoderic acids family, exhibits significant hepatoprotective properties. A study using ganoderic acid-loaded solid lipid nanoparticles demonstrated marked hepatoprotective effects and antioxidant activity in rats with d-galactosamine-induced hepatotoxicity. This suggests its potential in treating liver diseases (Habiba Shafique et al., 2019).
Cancer Cell Inhibition
This compound is related to Ganoderic Acid T, which has been shown to induce apoptosis in lung cancer cells. This apoptosis is mediated through mitochondrial dysfunction and the alteration of protein expressions, indicating a potential application in cancer therapy (Wen‐Hao Tang et al., 2006).
Anti-HIV Properties
Ganoderic acids, including this compound, have been studied for their potential anti-HIV properties. Research has found that certain ganoderic acids can inhibit HIV-1 protease, suggesting a role in HIV treatment strategies (S. El-mekkawy et al., 1998).
Osteoclastogenesis Inhibition
This compound is closely related to methyl ganoderic acid DM, which has shown potent inhibitory effects on osteoclastogenesis. This suggests potential applications in the treatment of bone diseases such as osteoporosis and rheumatoid arthritis (Jie Liu et al., 2009).
Mechanism of Action
Ganoderic acid Z is a bioactive compound derived from Ganoderma lucidum, a medicinal mushroom known for its wide range of therapeutic effects . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.
Target of Action
This compound, like other ganoderic acids, has a wide range of pharmacological activities and therapeutic effects on human ailments Related compounds such as ganoderic acid a have been shown to target the nlrp3 inflammasome and IL-1R1 .
Mode of Action
For instance, Ganoderic acid A has been shown to inhibit the activity of the NLRP3 inflammasome .
Biochemical Pathways
Ganoderic acids are triterpenes with four cyclic and two linear isoprenes and are products of the mevalonate pathway . The mevalonate pathway uses acetyl-coenzyme A (acetyl-CoA) as an initial substrate; acetyl-CoA condenses to the intermediate 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to the intermediate mevalonate, and then forms isopentenyl-diphosphate (IPP) and its double bond isomer dimethylallyl .
Result of Action
Ganoderic acids are known to have a wide range of pharmacological activities and therapeutic effects on human ailments .
Action Environment
The biosynthesis of Ganoderic acids is influenced by various environmental factors, including nutritional conditions, physical means, and single chemical or biological signals . More and more evidence indicates that various signaling molecules (such as ROS, Ca 2+, NO, H 2 S, cAMP, and so on) are involved in Ganoderic acid biosynthesis regulation in response to environmental factors .
Safety and Hazards
Future Directions
There is ongoing research into the biosynthesis, diversification, and hyperproduction of ganoderic acids . The demand for Ganoderma lucidum, the mushroom from which ganoderic acids are derived, is growing due to its pharmacological effects against diverse diseases . Therefore, there is a need for its artificial production . The elucidation of ganoderic acid biosynthesis regulatory mechanisms has attained heightened interest from scientists .
Biochemical Analysis
Biochemical Properties
Ganoderic Acid Z interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It primarily targets NF-κB, RAS-MAPK, PI3K/Akt/mTOR, and cell cycle resulting in apoptosis . The nature of these interactions involves binding to these biomolecules, leading to changes in their activity and function .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have antitumor effects, anti-inflammatory effects, and antioxidation effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It primarily targets NF-κB, RAS-MAPK, PI3K/Akt/mTOR, and cell cycle resulting in apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, one study found that Ganoderic Acid A, a similar compound, had protective effects against α-amanitin-induced liver damage in mice
Metabolic Pathways
This compound is involved in the mevalonate pathway, a key metabolic pathway for the biosynthesis of terpenoids . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound is a product of the mevalonate pathway, which primarily exists in the cytosol
Subcellular Localization
As a product of the mevalonate pathway, it is primarily synthesized in the cytosol
properties
IUPAC Name |
(E,4S,6R)-4-hydroxy-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h11,15,17-18,21-22,31,34H,8-10,12-14H2,1-7H3,(H,36,37)/b16-11+/t15-,17+,18-,21+,22+,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJBNEAPLDQWLQ-AVCLMWMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001151654 | |
| Record name | (3β,23S,24E)-3,23-Dihydroxy-7,11,15-trioxolanosta-8,24-dien-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001151654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
294674-09-2 | |
| Record name | (3β,23S,24E)-3,23-Dihydroxy-7,11,15-trioxolanosta-8,24-dien-26-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=294674-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3β,23S,24E)-3,23-Dihydroxy-7,11,15-trioxolanosta-8,24-dien-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001151654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of Ganoderic Acid Z compare to other similar compounds, and how does this impact its activity?
A2: this compound is structurally similar to Methyl Ganoderic Acid DM, another triterpenoid found in Ganoderma lucidum. Methyl Ganoderic Acid DM demonstrates potent inhibitory effects on osteoclastogenesis, a process crucial in bone resorption []. While Ganoderic Acid DM also inhibits osteoclastogenesis, a key structural difference – the presence of a methyl ester at C-26 in Methyl Ganoderic Acid DM – appears to enhance this inhibitory activity compared to this compound []. This suggests that specific structural features within this class of compounds can significantly influence their biological activity and potency.
Q2: What are the primary sources of this compound?
A3: this compound has been primarily isolated from the fruiting body of the Ganoderma lucidum mushroom [], a fungus traditionally used in East Asian medicine. Interestingly, it has also been found in Ganoderma theaecolum [], another species of the Ganoderma genus, highlighting the potential diversity of bioactive compounds within this fungal genus.
Q3: What analytical techniques are commonly employed for the isolation and characterization of this compound?
A4: Researchers utilize various techniques for isolating and characterizing this compound. Initial extraction often involves solvents like ethanol, followed by purification steps such as preparative HPLC and column chromatography employing silica gel and ODS (octadecylsilyl silica gel) []. Structural elucidation relies heavily on spectroscopic data analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



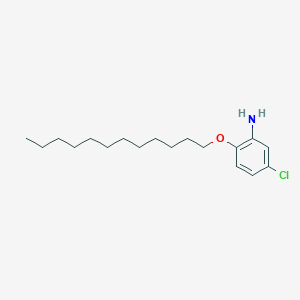
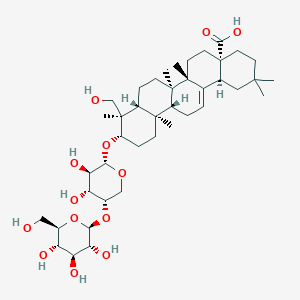
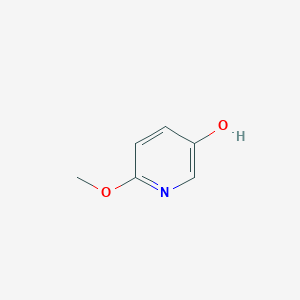
![2-[2-(8-Hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl)propan-2-yloxy]-6-methyloxane-3,4,5-triol](/img/structure/B1631413.png)
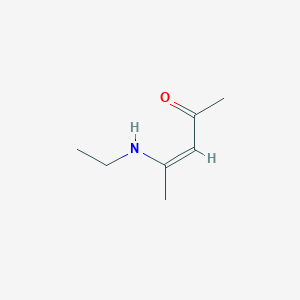
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1631417.png)
